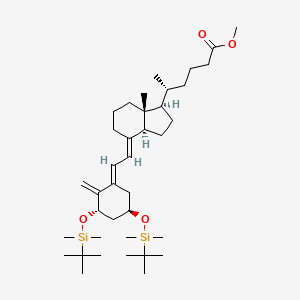

![molecular formula C₁₃H₂₁NO₄ B1147462 (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 597569-42-1](/img/structure/B1147462.png)

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

An efficient and scalable synthesis method for related hexahydrocyclopentapyrrolone derivatives, showcasing the compound's importance as an intermediate in pharmacological research, involves the transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage. This process is highlighted by its cost-effectiveness, high yield, and commercial viability for synthesis on a kilogram scale (Bahekar et al., 2017).

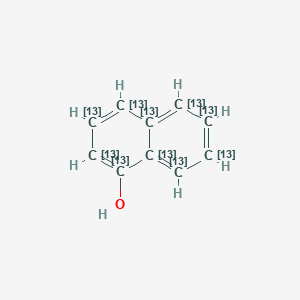

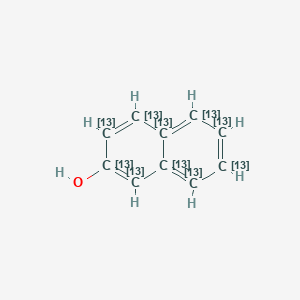

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, with X-ray diffraction studies confirming the crystalline structure and intermolecular hydrogen bonds, indicating a complex molecular arrangement. The envelope conformation of the proline ring is a notable feature, exhibiting significant intermolecular hydrogen bonds of the type C–H...O (Naveen et al., 2007).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including nucleophilic addition to N-Acyliminium, leading to the formation of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate derivatives. This reaction path underscores the compound's versatility in forming heterocyclic rings, critical for its pharmacological importance (Won-Jun et al., 1994).

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility and thermal stability, are critical for their application in various scientific and industrial processes. Studies have shown that polyimides derived from similar bicyclic structures are soluble in aprotic and protic polar solvents, possess high molecular weights, and exhibit no significant weight loss up to approximately 360°C, indicating excellent thermal stability (Itamura et al., 1993).

Chemical Properties Analysis

The compound's chemical properties, such as its reactivity under singlet oxygen conditions, are pivotal in synthesizing 5-substituted pyrroles, which serve as precursors for various biologically active molecules. This reactivity demonstrates the compound's utility in producing complex organic structures through relatively straightforward chemical reactions (Wasserman et al., 2004).

Wissenschaftliche Forschungsanwendungen

Pharmacologically Important Intermediate : Hexahydrocyclopentapyrrolone derivatives, including variants of the specified compound, are essential pharmacophores for diversified pharmacological activities. An efficient process for synthesizing similar compounds has been developed, which is cost-effective, high yielding, and commercially viable (Bahekar et al., 2017).

Scalable Synthesis for Stereoisomers : There has been a stereoselective and scalable synthesis of related stereoisomers, highlighting the importance of controlling stereoselectivity in chemical reactions for specific research applications (Wang Gan et al., 2013).

Synthesis of Derivatives : Research has focused on synthesizing various derivatives of this compound, emphasizing the versatility of its structure in creating different molecules with potential pharmacological applications (Seo Won-Jun et al., 1994).

Mechanistic Observations in Syntheses : Studies have examined the syntheses of similar compounds, offering insights into the mechanisms of chemical reactions involving this class of compounds (Peet et al., 1986).

Intramolecular Reductive Cyclopropanation : Research has explored the synthesis of cyclic amino acid amides starting from compounds structurally related to (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid, which is crucial for understanding complex chemical transformations (Gensini & de Meijere, 2004).

Structural Analysis : Some studies focus on the structural analysis of similar compounds, which is vital for understanding their potential uses in various fields, including medicinal chemistry (Naveen et al., 2007).

Pfitzinger Reaction Applications : The compound's derivatives have been involved in the Pfitzinger reaction, leading to the synthesis of various biologically active compounds (Moskalenko et al., 2011).

Asymmetric Synthesis : There's also research on the asymmetric synthesis of related compounds, which is significant in the development of drugs and other active molecules (Xue et al., 2002).

Eigenschaften

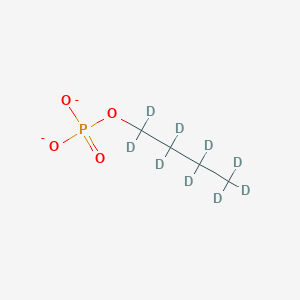

IUPAC Name |

(3S,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBZDQKMJLUZQF-GUBZILKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)